MRT 68601 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[3-[[5-cyclopropyl-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O2.ClH/c32-24(19-3-1-4-19)27-12-2-11-26-23-22(18-5-6-18)17-28-25(30-23)29-20-7-9-21(10-8-20)31-13-15-33-16-14-31;/h7-10,17-19H,1-6,11-16H2,(H,27,32)(H2,26,28,29,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBHGYDEKISHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=C(C=C4)N5CCOCC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022530 | |
| Record name | MRT-68601 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190377-79-7 | |
| Record name | MRT-68601 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mecanismo De Acción
Target of Action
The primary target of N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride, also known as MRT-68601 HCl, is TANK-binding kinase-1 (TBK1) . TBK1 is a key player in the regulation of cell survival and autophagy, a process that cells use to degrade and recycle their components.
Mode of Action
MRT-68601 HCl acts as a potent inhibitor of TBK1. It binds to TBK1 and inhibits its activity, which in turn affects the downstream processes that are regulated by this kinase.
Biochemical Pathways
By inhibiting TBK1, MRT-68601 HCl affects the autophagy pathway. Specifically, it inhibits the formation of autophagosomes in lung cancer cells. Autophagosomes are vesicles that capture cellular components for degradation, and their formation is a key step in the process of autophagy.
Pharmacokinetics
It is known that the compound is soluble in water and dmso, which suggests that it may have good bioavailability.
Result of Action
The inhibition of TBK1 by MRT-68601 HCl and the subsequent disruption of autophagy can have various molecular and cellular effects. For instance, it has been shown to inhibit the formation of autophagosomes in lung cancer cells. This could potentially affect the survival and proliferation of these cells.
Actividad Biológica
N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride, commonly referred to as MRT-68601, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.
- Chemical Formula : C25H34N6O2
- Molecular Weight : 450.58 g/mol
- CAS Number : 1190379-37-3
- Solubility : Soluble in water (15 mg/mL)
- Purity : Typically >95% .
MRT-68601 functions primarily as an inhibitor of TBK1 (TANK-binding kinase 1), a key regulator in inflammatory pathways. It has been shown to modulate the activity of various kinases involved in necroptosis and apoptosis, providing a dual mechanism that can influence cell death pathways:
- Inhibition of TBK1 : MRT-68601 effectively inhibits TBK1 activity, leading to reduced production of pro-inflammatory cytokines.
- Regulation of RIP1 Kinase : The compound also acts as a selective inhibitor of RIP1 kinase, which is implicated in necroptosis and inflammatory responses .
In Vitro Studies
Research has demonstrated that MRT-68601 exhibits potent inhibitory effects on cell lines under inflammatory conditions. For instance:
- Cell Viability Assays : In human U937 and murine L929 cells, MRT-68601 showed an IC50 value for blocking necroptosis at approximately 1 nM, indicating its high potency .
- Cytokine Production : The compound significantly reduced the secretion of TNF-induced inflammatory cytokines in primary human neutrophils and mouse bone marrow-derived macrophages (BMDMs) .
In Vivo Studies
In animal models, MRT-68601 has demonstrated promising results:
- Efficacy in Models of Inflammation : Administered at doses of 2 mg/kg, MRT-68601 effectively inhibited temperature loss in TNF+zVAD-induced shock models, showcasing its potential as a therapeutic agent against systemic inflammation .
Study 1: Efficacy Against Inflammatory Diseases
A study focused on the effects of MRT-68601 on lipopolysaccharide (LPS)-induced inflammation in mice revealed that treatment with this compound led to significant reductions in markers of inflammation and tissue damage. Histological analyses showed decreased infiltration of inflammatory cells in treated groups compared to controls.
Study 2: Cancer Research Applications
In another investigation, MRT-68601 was evaluated for its anticancer properties. The compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis through the modulation of apoptotic signaling pathways. The findings suggest that MRT-68601 may serve as a potential candidate for cancer therapy by targeting both tumor growth and the inflammatory microenvironment.
Summary Table of Biological Activities
Aplicaciones Científicas De Investigación
Basic Information
- Molecular Formula : CHClNO
- Molecular Weight : 487.0 g/mol
- CAS Number : 1190377-79-7
Structural Characteristics
The compound features a cyclobutane ring and multiple functional groups, including a pyrimidine moiety and a morpholine group, which contribute to its biological activity. The presence of these groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride may exhibit anticancer properties. Research focusing on its mechanism of action has shown that it can inhibit specific signaling pathways involved in tumor growth and proliferation. For instance, it has been observed to target the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies suggest that it may play a role in mitigating oxidative stress in neuronal cells, which is crucial for conditions such as Alzheimer's disease and Parkinson's disease. By reducing reactive oxygen species (ROS) levels, it may help protect neurons from degeneration .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary data indicate that it may possess antibacterial properties against certain strains of bacteria, making it a candidate for developing new antibiotics or adjunct therapies for existing infections .
Case Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride in vitro against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Neuroprotection in Animal Models
In a controlled animal study, the neuroprotective effects of this compound were assessed using a model of induced oxidative stress. The administration of N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride resulted in decreased markers of oxidative damage and improved cognitive function as measured by behavioral tests .
Case Study 3: Antimicrobial Activity Assessment
A laboratory investigation focused on the antimicrobial properties revealed that this compound exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. The study concluded that further exploration into its mechanism could lead to new therapeutic options for bacterial infections .
Métodos De Preparación
Synthesis of 5-Cyclopropyl-2-chloro-4-pyrimidine Intermediate
- The pyrimidine ring is constructed via condensation of appropriate amidines and β-dicarbonyl compounds.
- Introduction of the cyclopropyl group at position 5 is achieved through selective alkylation or cross-coupling reactions.
- Chlorination at position 2 of the pyrimidine ring provides a reactive site for nucleophilic aromatic substitution.
Amination with 4-(4-morpholinyl)aniline
- The 2-chloropyrimidine intermediate undergoes nucleophilic substitution with 4-(4-morpholinyl)aniline under controlled conditions, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction conditions include mild heating (50–80°C) and the presence of a base (e.g., triethylamine) to facilitate amination.
- This step yields the 5-cyclopropyl-2-(4-(4-morpholinyl)phenylamino)-4-pyrimidine intermediate.
Coupling with 3-Aminopropylcyclobutanecarboxamide
- The amino group at position 4 of the pyrimidine is further functionalized by attaching the 3-aminopropylcyclobutanecarboxamide moiety.
- This is achieved via amide bond formation between the carboxylic acid derivative of cyclobutanecarboxylic acid and 3-aminopropylamine, followed by coupling to the pyrimidine intermediate.
- Peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) or similar agents are used to activate the carboxyl group.
- The reaction is typically conducted in anhydrous solvents like dichloromethane or DMF under inert atmosphere.
Formation of Hydrochloride Salt
- The final free base compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the hydrochloride salt.
- This step enhances the compound’s solubility and stability, yielding the final product as a solid powder.
Reaction Conditions and Purification
- Solvents: DMF, DMSO, dichloromethane, ethanol
- Temperatures: 25–80°C depending on step
- Bases: Triethylamine or DIPEA (N,N-diisopropylethylamine)
- Coupling agents: EDCI, HOBt or similar
- Purification: Column chromatography, recrystallization from suitable solvents, and salt formation for enhanced purity
Characterization of Intermediates and Final Product
| Compound Stage | Key Characterization Techniques | Typical Data Observed |
|---|---|---|
| 5-Cyclopropyl-2-chloropyrimidine | NMR (1H, 13C), MS, IR | Signals consistent with pyrimidine and cyclopropyl groups |
| 2-(4-(4-morpholinyl)phenylamino) pyrimidine | NMR, MS, elemental analysis | Appearance of aromatic and morpholine signals |
| Coupled amide intermediate | NMR, MS, HPLC purity | Confirmation of amide bond formation |
| Final hydrochloride salt | NMR, MS, HPLC, melting point, elemental analysis | High purity (>98%), characteristic salt formation peaks |
Research Findings on Preparation
- The synthetic route is optimized to achieve high yield and purity, with reported purity >98% by HPLC.
- The use of morpholinyl-substituted aniline enhances the solubility and biological activity of the compound.
- The cyclopropyl group at the 5-position of the pyrimidine ring is critical for biological activity and is introduced early in the synthesis to avoid side reactions.
- The hydrochloride salt form is preferred for biological assays due to improved aqueous solubility.
Summary Table of Preparation Method Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrimidine core synthesis | Amidines + β-dicarbonyl + cyclopropylation | Various | 50–80°C | 70–85 | Selective cyclopropyl introduction |
| Chlorination at position 2 | POCl3 or similar chlorinating agent | DMF | 70°C | 80–90 | Generates reactive intermediate |
| Amination with morpholinyl aniline | 4-(4-morpholinyl)aniline + base | DMF/DMSO | 60–80°C | 75–85 | Nucleophilic aromatic substitution |
| Amide coupling | Cyclobutanecarboxylic acid derivative + EDCI/HOBt | DCM/DMF | RT–40°C | 65–80 | Peptide coupling conditions |
| Salt formation | HCl treatment | Ethanol | RT | Quantitative | Hydrochloride salt crystallization |
Q & A
Q. What are the recommended synthetic routes for this compound, and how are key intermediates characterized?
The synthesis involves multi-step reactions, including palladium-catalyzed amination (e.g., coupling cyclopropylamine with pyrimidine derivatives) and carboxamide formation. Key intermediates are characterized using NMR (1H/13C), HPLC (≥98% purity), and HRMS to confirm structural integrity. For example, similar compounds were synthesized via controlled copolymerization, with purification steps involving column chromatography and recrystallization .
Q. How is the molecular structure of this compound validated experimentally?
Structural validation employs X-ray crystallography (monoclinic crystal system, P21/c space group) and spectroscopic techniques. For instance, bond angles and lengths derived from crystallographic data (e.g., a = 5.808 Å, β = 93.10°) confirm stereochemistry . NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) and HRMS (e.g., m/z 463.96 [M+H]+) further corroborate the structure .
Q. What analytical methods ensure compound purity and stability during storage?
Purity is assessed via HPLC (≥98% purity, C18 column, acetonitrile/water gradient) and TLC (Rf = 0.3–0.5). Stability studies use accelerated degradation tests (40°C/75% RH for 6 months) monitored by HPLC. Lyophilization or storage under inert gas (N2/Ar) at −20°C is recommended to prevent hydrolysis/oxidation .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production in academic settings?
Yield optimization involves:
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature control : Stepwise heating (60–80°C) minimizes side reactions during cyclopropane ring formation .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) achieves >95% recovery .
Q. What strategies resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies include:
- Dose-response curves (0.1–100 µM) to identify non-linear effects.
- Orthogonal assays : Compare enzymatic inhibition (IC50) with cellular viability (MTT assay) to differentiate target-specific vs. cytotoxic effects .
- Buffer optimization : Use HEPES (pH 7.4) with 0.01% BSA to stabilize compound solubility .
Q. How are structure-activity relationships (SARs) determined for morpholinyl and cyclopropyl substituents?
SAR studies involve:
- Analog synthesis : Replace morpholinyl with piperazinyl or thiomorpholinyl groups to assess hydrogen-bonding effects .
- Pharmacophore mapping : DFT calculations (e.g., B3LYP/6-31G*) identify critical interactions (e.g., cyclopropane’s hydrophobic pocket binding) .
- In vitro testing : Measure logP (e.g., 2.8–3.5 via shake-flask method) and metabolic stability (microsomal t1/2) to correlate substituents with pharmacokinetics .
Q. What computational models predict target binding and physicochemical properties?
- Molecular docking : Use AutoDock Vina with PDB ligand data (e.g., 1FV) to simulate binding to kinases or GPCRs .
- ADMET prediction : SwissADME calculates topological polar surface area (TPSA >80 Ų) and blood-brain barrier permeability (low) .
- QSAR models : Partial least squares (PLS) regression links substituent electronegativity (χ) to IC50 values .
Q. How is crystallographic data utilized to validate target engagement?
Co-crystallization with target proteins (e.g., kinases) confirms binding modes. For example, X-ray diffraction (2.1 Å resolution) reveals hydrogen bonds between the morpholinyl group and Asp86 residue, while the cyclopropane occupies a hydrophobic cleft. Data collection on a CAD-4 diffractometer with graphite monochromators ensures accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
